molecular formula CH4BF3O B1278865 Boron trifluoride methanol CAS No. 2802-68-8

Boron trifluoride methanol

Cat. No. B1278865
CAS RN: 2802-68-8
M. Wt: 99.85 g/mol
InChI Key: JBXYCUKPDAAYAS-UHFFFAOYSA-N
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Description

Boron trifluoride methanol (BF3-MeOH) is a complex that has been widely used as a reagent in organic chemistry, particularly for the methylation of fatty acids and other substrates. It is known for its ability to facilitate the conversion of various compounds into their methyl ester forms, which are more amenable to analysis and characterization by standard analytical techniques. The studies provided demonstrate the utility of BF3-MeOH in different contexts, such as the transesterification of fatty acids from biological tissues , the methylation of fats and oils , and the derivatization of water-soluble organic components in environmental samples .

Synthesis Analysis

The synthesis of fatty acid methyl esters using BF3-MeOH is a common procedure in lipid analysis. The direct transesterification method, as described in the first study, involves the reaction of tissue total lipids with 14% BF3 in methanol at elevated temperatures, resulting in the formation of fatty acid methyl esters . This method has been shown to be efficient and reliable, with the ability to quantitatively convert triacylglycerol- and polar lipid-fatty acids without the need for prior solvent extraction .

Molecular Structure Analysis

The molecular structure of BF3-MeOH involves the coordination of the boron atom in BF3 with the oxygen atom of methanol. This interaction is supported by nuclear magnetic resonance studies, which indicate the presence of equilibria between methanol, methanol·BF3, and (methanol)2·BF3 in solutions . The complexation with methanol enhances the reactivity of BF3, making it a powerful reagent for various chemical transformations.

Chemical Reactions Analysis

BF3-MeOH is particularly effective in the methylation of unsaturated fatty acids and triglycerides, although some studies have noted that it can cause the loss of highly unsaturated esters under certain conditions . It has also been used to transform insoluble components in oil shale retort water into benzene-soluble derivatives, facilitating their analysis . Additionally, BF3-MeOH has been employed for the deprotection of acetylated amines, demonstrating remarkable selectivity and sensitivity to steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of BF3-MeOH make it a versatile reagent in organic synthesis. It is known for its high reactivity and selectivity, which can be influenced by the reaction conditions such as temperature and the age of the reagent . The complex is also used in the synthesis of bis(indolyl)methanes and oxindole derivatives, where it acts as an efficient and reusable heterogeneous catalyst . Its stability and reactivity are such that it can be used in a variety of reactions, including aldol-type and Michael reactions, allylation reactions, and Diels–Alder reactions .

Scientific Research Applications

  • Esterification of Fatty Acids

    • Application : Boron trifluoride methanol is used as a powerful acidic catalyst for the esterification of fatty acids . It’s commonly used in the preparation of ester derivatives of fatty acids for chromatographic analysis .
    • Method : The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Boron trifluoride methanol provides a convenient methanol-catalyst system which, when used in excess with heating, quickly and quantitatively converts carboxylic acids to their methyl esters .
    • Results : The process reduces the viscosity of the end product, making it suitable for various applications, including biodiesel production .
  • Deactylation of Acetanilides

    • Application : Boron trifluoride methanol is used in the deactylation of acetanilides .
  • Synthesis of Amino Group Containing Cyanine Dyes

    • Application : Boron trifluoride methanol is used to study the synthesis of amino group containing cyanine dyes of different types .
  • Preparation of Fatty Acid Methyl Esters

    • Application : Boron trifluoride methanol is used to prepare fatty acid methyl esters .
  • Trans Esterification of Vegetable Oils

    • Application : Boron trifluoride methanol is used in the trans esterification of vegetable oils to form biodiesel .
    • Method : The trans esterification process involves the reaction of vegetable oils with an alcohol in the presence of a catalyst. Boron trifluoride methanol acts as a powerful acidic catalyst for this process .
    • Results : The process results in the formation of biodiesel, a renewable fuel source .
  • Gas Chromatography Derivatization

    • Application : Boron trifluoride methanol is used for GC derivatization . It’s used to convert compounds to derivatives, which are more suitable for gas chromatographic analysis .
  • Formation of Ester Derivatives

    • Application : Boron trifluoride methanol is used for forming ester derivatives . It’s a very useful reagent for forming esters from acids .
    • Method : The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Boron trifluoride methanol provides a convenient methanol-catalyst system which, when used in excess with heating, quickly and quantitatively converts carboxylic acids to their esters .
    • Results : The process reduces the viscosity of the end product, making it suitable for various applications .
  • Initiation of Polymerization Reactions

    • Application : Boron trifluoride methanol is used to initiate polymerization reactions of unsaturated compounds .
  • Gas Chromatography Derivatization

    • Application : Boron trifluoride methanol is used for GC derivatization . It’s used to convert compounds to derivatives, which are more suitable for gas chromatographic analysis .
  • Formation of Ester Derivatives

    • Application : Boron trifluoride methanol is used for forming ester derivatives . It’s a very useful reagent for forming esters from acids .
    • Method : The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Boron trifluoride methanol provides a convenient methanol-catalyst system which, when used in excess with heating, quickly and quantitatively converts carboxylic acids to their esters .
    • Results : The process reduces the viscosity of the end product, making it suitable for various applications .

Safety And Hazards

Boron trifluoride methanol is highly flammable and toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and is fatal if inhaled . It also causes damage to organs, specifically the eyes and the central nervous system . It should be handled with personal protective equipment, and exposure should be avoided .

Future Directions

Boron trifluoride methanol is widely used in the pharmaceutical industry . Its complex heat is an important parameter in the production of the BF3-methanol complex and can be helpful in determining the heat exchange in the complexation column . The BF3-methanol complex is safer, more stable, and easier to store, making it a more suitable raw material for preparing enriched boric acid .

properties

IUPAC Name

methanol;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXYCUKPDAAYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Boron, trifluoro(methanol)-, (T-4)-
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Record name Trifluoro(methanol)boron
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Vapor Pressure

19.5 [mmHg]
Record name Trifluoro(methanol)boron
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Product Name

Boron trifluoride methanol

CAS RN

373-57-9, 2802-68-8
Record name Boron, trifluoro(methanol)-, (T-4)-
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Record name Trifluoro(methanol)boron
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Record name Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1)
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Synthesis routes and methods

Procedure details

As a comparison when other alkylating catalysts were used, the maximum yield was about 16% at reflux temperature 83° C. At 25° C. GC showed at most only a trace amount of product. Catalysts used included BF3 /CH3OH, BF3 /H2O, BF3 -Et2O, triethyl-aluminum, CF3CO2H, AlCl3, H2SO4 (no solvent) and TiCl4. Only the BF3 and BF3 /CH3OH catalyzed reactions provided any measurable amount of product under the reaction conditions illustrated below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,360
Citations
S Ryu, JA Jackson, CM Thompson - The Journal of Organic …, 1991 - ACS Publications
… We were pleased to discover that boron trifluoridemethanol complex (BFa-MeOH) reacted chemoselectively with many sulfur-containing phosphoramidates at room temperature in …
Number of citations: 24 pubs.acs.org
CD Bannon, JD Craske, NT Hai, NL Harper… - … of Chromatography A, 1982 - Elsevier
… The quantitative methylation of fats and oils with boron trifluoride-methanol for gas-liquid … Kaufmann and Manke16 found that boron trifluoride-methanol consistently gave the best …
Number of citations: 178 www.sciencedirect.com
TY Liu, WJ Zhang, J Xu - Applied Mechanics and Materials, 2015 - Trans Tech Publ
… This paper adopts boron trifluoride methanol complex as raw material, adding calcium carbonate, the hydrolysis reaction of boron trifluoride was used to prepare the boric acid, the …
Number of citations: 2 www.scientific.net
WK Fulk, MS Shorb - Journal of lipid research, 1970 - europepmc.org
… The production of an artifact by the methanolysis of total lipids of Ascaridia galli with boron trifluoride-methanol was dependent on the reaction time and the age of the reagent used. It …
Number of citations: 83 europepmc.org
T Vu-Duc, A Vernay - Journal of pharmaceutical and biomedical analysis, 1992 - Elsevier
A safer methylation procedure with boron trifluoride-methanol reagent for … with boron trifluoride-methanol … a safer methylation technique using the ready-made boron trifluoride-methanol …
Number of citations: 6 www.sciencedirect.com
R Bennett, RD Cohen, H Wang, T Pereira… - Analytical …, 2021 - ACS Publications
… Herein, we introduce an automated high-throughput approach based on EDTA esterification in 96-well plates using boron trifluoride-methanol combined with rapid analysis by ultra-high…
Number of citations: 5 pubs.acs.org
CB Puchalsky - Analytical Chemistry, 1970 - ACS Publications
… The procedure described here is a variant of the well known boron trifluoride-methanol … Experiments involving the reaction of boron trifluoride-methanol with straight and branched-…
Number of citations: 4 pubs.acs.org
NN Greenwood, RL Martin - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… The variation of specific conductivity with composition in the system boron trifluoridemethanol is shown in Fig. At 25-0", addition of only 1 mole % of boron trifluoride results in a 1000-…
Number of citations: 8 pubs.rsc.org
EA Moscatelli - Lipids, 1972 - Wiley Online Library
A time study was carried out to determine conditions under which BF 3 ‐methanol could be used reliably for methanolysis of cerebrosides. Results indicate that heating at 100 C in a …
Number of citations: 25 aocs.onlinelibrary.wiley.com
W Zhang, Y Zhang, Y Gutha, J Xu - Transactions of Tianjin University, 2018 - Springer
The complex heat of BF 3 with methanol was measured by utilizing the principle of the Bunsen ice calorimeter. The complex heat of BF 3 –methanol was found to be 49.2 and 58.1 kJ/…
Number of citations: 2 link.springer.com

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